molecular formula C7H10N2O2S2 B2530132 N-cyclopropyl-2-methylthiazole-5-sulfonamide CAS No. 1699354-73-8

N-cyclopropyl-2-methylthiazole-5-sulfonamide

Cat. No. B2530132
CAS RN: 1699354-73-8
M. Wt: 218.29
InChI Key: YZSQUAUFHYSUSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for N-cyclopropyl-2-methylthiazole-5-sulfonamide were not found, sulfonamides in general can be synthesized in aqueous medium from chlorosulfonylbenzoic acid . Carboxamides can be synthesized using carbodiimide coupling decorated with different biologically relevant substituents such as n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines .


Molecular Structure Analysis

Sulfonamides, including N-cyclopropyl-2-methylthiazole-5-sulfonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sulfonimidates, a class of organosulfur compounds, have been synthesized from sulfur reagents, and these sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .

Polymer Synthesis

The decomposition of sulfonimidates at raised temperatures has been used in the synthesis of poly(oxothiazene) polymers .

Drug Synthesis

“N-cyclopropyl-2-methylthiazole-5-sulfonamide” is extensively used in scientific research, with diverse applications ranging from drug synthesis to bioassays, owing to its unique properties and reactivity.

Antimicrobial Activity

Thiazoles, which include “N-cyclopropyl-2-methylthiazole-5-sulfonamide”, have been found to have antimicrobial properties . They have been used in the synthesis of various drugs with antimicrobial activity .

Anticancer Activity

Thiazoles have also been used in the synthesis of anticancer drugs . They have been found to have potent antitumor activity .

Antioxidant Activity

Thiazoles have been found to have antioxidant activity . They have been used in the synthesis of various drugs with antioxidant properties .

Antimicrobial Activity

Thiazoles have been found to have antimicrobial activity . They have been used in the synthesis of various drugs with antimicrobial properties .

Mechanism of Action

Sulfonamides, including N-cyclopropyl-2-methylthiazole-5-sulfonamide, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

properties

IUPAC Name

N-cyclopropyl-2-methyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-5-8-4-7(12-5)13(10,11)9-6-2-3-6/h4,6,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSQUAUFHYSUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-methylthiazole-5-sulfonamide

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